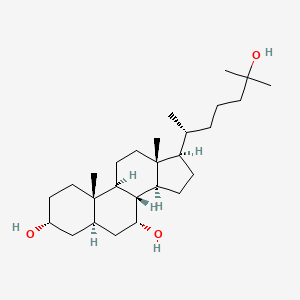

5alpha-Cholestane-3alpha,7alpha,25-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5alpha-Cholestane-3alpha,7alpha,25-triol is a cholestanoid.

Analyse Des Réactions Chimiques

Enzymatic Hydroxylation and Side-Chain Modifications

5β-Cholestane-3α,7α,25-triol serves as a critical intermediate in bile acid biosynthesis. Key enzymatic reactions include:

-

Mitochondrial 26-Hydroxylation :

In human liver mitochondria, this compound undergoes stereospecific hydroxylation at C-26 to form 5β-cholestane-3α,7α,26-triol (25R and 25S diastereomers). The mitochondrial system predominantly produces the 25R -configured diastereomer .-

Reaction:

5 Cholestane 3 7 25 triolCYP27A126 hydroxylase mitochondria 5 Cholestane 3 7 26 triol 25R

-

-

Microsomal 25-Hydroxylation :

Liver microsomes catalyze hydroxylation at C-25, yielding 5β-cholestane-3α,7α,25,26-tetrol . This pathway accounts for 6.4% of total hydroxylations in microsomes, with both 25R and 25S configurations formed .

| Enzyme System | Site of Hydroxylation | Major Product(s) | Diastereomer Ratio (25R:25S) |

|---|---|---|---|

| Mitochondria (CYP27A1) | C-26 | 5β-Cholestane-3α,7α,26-triol | 4.2% : 1.6% |

| Microsomes | C-25 | 5β-Cholestane-3α,7α,25,26-tetrol | 25R and 25S configurations |

Inhibitory Effects on Hydroxylation

5β-Cholestane-3α,7α,25-triol modulates enzymatic activity in steroid metabolism:

-

Cytochrome P450 Inhibition :

It competitively inhibits mitochondrial CYP27A1-mediated 26-hydroxylation, reducing the synthesis of downstream bile acids like chenodeoxycholic acid .

Comparative Analysis with Structural Analogs

The compound’s reactivity differs from related cholestane derivatives:

| Compound | Hydroxylation Sites | Key Reactivity Differences |

|---|---|---|

| 5β-Cholestane-3α,7α-diol | C-3α, C-7α | Lacks C-25 hydroxylation, limiting side-chain modifications |

| 5β-Cholestane-3α,7α,12α-triol | C-3α, C-7α, C-12α | Preferentially hydroxylated at C-12 in microsomes |

| 5β-Cholestane-3α,7α,24-triol | C-3α, C-7α, C-24 | Forms via Δ²⁴ intermediate hydroboration |

Research Implications

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways and intermediates involved in the biosynthesis of 5α-cholestane-3α,7α,25-triol in human hepatic systems?

- Methodology :

- Use subcellular fractionation (mitochondrial vs. microsomal fractions) to isolate enzymes. For example, mitochondrial fractions predominantly catalyze 26-hydroxylation, while microsomal fractions favor 25-hydroxylation .

- Employ radiolabeled precursors (e.g., 5β-[7β-³H]cholestane-3α,7α,12α-triol) in pulse-chase experiments to trace metabolite conversion to bile acids. Monitor specific activity decay curves in bile or serum .

- Analyze intermediates via HPLC or GC-MS to resolve stereoisomers (e.g., 24R vs. 24S diastereomers) .

Q. How can researchers distinguish between 25-hydroxylated and 26-hydroxylated intermediates in bile acid synthesis?

- Methodology :

- Develop radioactive assays optimized for mitochondrial and microsomal systems. For instance, measure 25R- and 25S-diastereomers of 5β-cholestane-3α,7α,26-triol using microsomal incubations with NADPH .

- Apply chiral chromatography to separate stereoisomers, coupled with mass spectrometry for structural confirmation .

- Compare enzyme kinetics (e.g., Km and Vmax) of hydroxylases using purified recombinant enzymes .

Q. What standard in vitro models are used to study the metabolic fate of 5α-cholestane-3α,7α,25-triol?

- Methodology :

- Use primary hepatocyte cultures or liver homogenates from normolipidemic vs. cerebrotendinous xanthomatosis (CTX) patients to assess pathway deficiencies .

- Supplement incubations with cofactors (NADPH, NAD) to activate soluble enzymes for side-chain oxidation .

- Validate findings with isotope dilution assays to quantify intermediates in bile or fecal samples .

Advanced Research Questions

Q. How can conflicting in vivo and in vitro data on hydroxylation pathways be resolved?

- Case Study : In CTX patients, in vivo administration of 5β-cholestane-3α,7α,12α-triol showed delayed cholic acid synthesis, but in vitro microsomal 25-hydroxylation rates were normal.

- Methodology :

- Perform tracer kinetic modeling to account for compartmentalization (e.g., mitochondrial vs. cytosolic pools of intermediates) .

- Investigate post-translational regulation (e.g., phosphorylation) of 24S-hydroxylase, which may explain reduced activity in vivo despite normal in vitro assays .

- Use knockout mouse models to validate the role of specific hydroxylases (e.g., CYP27A1) in pathway bottlenecks .

Q. What experimental approaches determine the stereospecificity of hydroxylation reactions in bile acid synthesis?

- Methodology :

- Synthesize deuterium-labeled analogs (e.g., 25R- vs. 25S-5β-cholestane-3α,7α,26-triol) and track their conversion using NMR or LC-MS .

- Conduct X-ray crystallography of hydroxylase-enzyme complexes (e.g., CYP7B1) to identify active-site residues governing stereoselectivity .

- Compare enzyme kinetics of wild-type vs. mutant hydroxylases using site-directed mutagenesis .

Q. What strategies address the low yield of 5α-cholestane-3α,7α,25-triol in synthetic pathways?

- Methodology :

- Optimize biocatalytic systems using engineered cytochrome P450 enzymes (e.g., CYP125) for regioselective hydroxylation .

- Employ chemoenzymatic synthesis to couple chemical oxidation with enzymatic stereochemical refinement .

- Use solid-phase extraction and semi-preparative HPLC to purify trace intermediates from complex biological matrices .

Q. Data Contradiction Analysis

Q. Why do mitochondrial and microsomal hydroxylation pathways produce conflicting intermediate profiles?

- Key Findings :

Propriétés

Numéro CAS |

61088-54-8 |

|---|---|

Formule moléculaire |

C27H48O3 |

Poids moléculaire |

420.7 g/mol |

Nom IUPAC |

(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H48O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h17-24,28-30H,6-16H2,1-5H3/t17-,18-,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1 |

Clé InChI |

UROPIWALBBMYRP-CEIFOQQWSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

SMILES isomérique |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

SMILES canonique |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonymes |

5alpha-cholestane-3alpha,7alpha,25-triol 5beta-cholestane-3beta,7alpha,25-triol C-3,7,25-T cholestane-3,7,25-triol cholestane-3,7,25-triol, (3alpha,5beta,7alpha)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.